1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea

Description

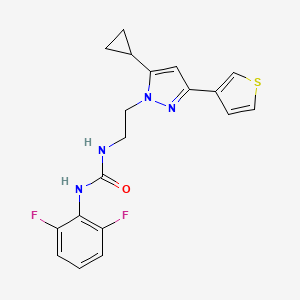

This compound is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl group at position 2. The pyrazole is linked via an ethyl chain to a urea moiety, which is further attached to a 2,6-difluorophenyl group.

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4OS/c20-14-2-1-3-15(21)18(14)23-19(26)22-7-8-25-17(12-4-5-12)10-16(24-25)13-6-9-27-11-13/h1-3,6,9-12H,4-5,7-8H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFZVXDXRCTALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of this compound typically involves multiple steps of synthesis, often starting with the formation of intermediates such as pyrazole derivatives and thiophene compounds. These intermediates are then coupled using appropriate reagents under controlled conditions, such as anhydrous solvents and specific temperatures, to yield the final product. For instance, a common synthetic route may involve the alkylation of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with an ethyl halide, followed by the reaction with 2,6-difluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for efficiency and cost-effectiveness. This often involves batch or continuous flow processes, utilizing catalysts and automated systems to ensure high yield and purity. The reaction conditions, such as pressure, temperature, and solvent choice, are meticulously controlled to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is reactive in various organic reactions, such as oxidation, reduction, and substitution.

Oxidation: : Under strong oxidizing conditions, the thiophene ring may be converted into sulfoxide or sulfone derivatives.

Reduction: : The reduction of this compound can affect the pyrazole ring or the difluorophenyl group, potentially leading to various partially hydrogenated derivatives.

Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the specific reaction being performed.

Major Products Formed from These Reactions: : Products include oxidized derivatives of the thiophene ring, hydrogenated pyrazole derivatives, and various substituted products on the aromatic rings.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: : In biological research, derivatives of this compound can be used as probes to study enzymatic reactions or as potential therapeutic agents due to their ability to interact with specific biological targets.

Medicine: : In medicine, the compound's derivatives may exhibit pharmacological activity, making them candidates for drug development. They may possess anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structural modifications.

Industry: : Industrial applications may include the development of novel materials with specific physical or chemical properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its diverse functional groups. For instance, the difluorophenyl group may engage in halogen bonding or π-π interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with DNA/RNA, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Urea Moiety

The 2,6-difluorophenyl group in the target compound contrasts with substituents observed in analogous urea derivatives. For instance, compounds in feature phenyl rings substituted with halogens (e.g., 3-F, 3,5-Cl₂), trifluoromethyl, or methoxy groups at meta/para positions. Key differences include:

| Compound (from ) | Phenyl Substituents | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11a | 3-F | 484.2 | 85.1 |

| 11b | 3,5-Cl₂ | 534.2 | 83.7 |

| 11d | 4-CF₃ | 534.1 | 85.3 |

| 11l | 3-OCH₃ | 496.3 | 85.2 |

The 2,6-difluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects at ortho positions, which may enhance rigidity and influence binding interactions compared to meta/para-substituted analogs. Fluorine atoms at ortho positions could also reduce metabolic degradation, improving pharmacokinetic stability .

Heterocyclic Core and Linker Modifications

The target compound’s pyrazole-ethyl linker differs significantly from the thiazol-piperazine backbone in ’s compounds. For example, compounds 11a–11o incorporate a thiazole ring conjugated to a piperazine-hydrazinyl fragment, whereas the target compound uses a pyrazole connected via a flexible ethyl chain.

The pyrazole-thiophene system in the target compound may enhance π-π stacking interactions compared to the thiazole-piperazine motif, which relies on hydrogen bonding via hydrazinyl groups. The ethyl linker also provides greater conformational flexibility than the rigid piperazine-thiazole framework .

Pyrazole Substituent Profile

The target compound’s pyrazole ring is substituted with a cyclopropyl group (electron-donating) and thiophen-3-yl (aromatic, sulfur-containing), whereas describes a pyrazole with cyclopropyl and trifluoromethyl groups.

| Compound | Pyrazole Substituents | Functional Group |

|---|---|---|

| Target Compound | 5-cyclopropyl, 3-thiophen-3-yl | Urea |

| Compound (191) | 5-cyclopropyl, 3-CF₃ | Acetamide |

The urea group in the target compound offers dual hydrogen-bonding capacity, contrasting with the acetamide’s single NH donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.